4-Chloro-6-(2,6-dimethylpiperidin-1-yl)pyrimidine
Description
4-Chloro-6-(2,6-dimethylpiperidin-1-yl)pyrimidine is a pyrimidine derivative featuring a chloro substituent at the 4-position and a 2,6-dimethylpiperidinyl group at the 6-position. Pyrimidine derivatives are widely recognized for their roles in medicinal chemistry due to their structural resemblance to nucleic acid bases and their ability to interact with biological targets such as enzymes and receptors . The incorporation of the 2,6-dimethylpiperidinyl moiety introduces steric and electronic effects that may enhance metabolic stability and binding specificity, making this compound a valuable scaffold in drug discovery.
Properties
IUPAC Name |
4-chloro-6-(2,6-dimethylpiperidin-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3/c1-8-4-3-5-9(2)15(8)11-6-10(12)13-7-14-11/h6-9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKDNYXYUOCBBOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C2=CC(=NC=N2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Chloro-2,6-Dimethylpyrimidine
The synthesis of 4-chloro-2,6-dimethylpyrimidine involves several steps:
- Initial Reaction : Methyl acetoacetate and acetamidine hydrochloride react in the presence of potassium hydroxide to form 4-hydroxy-2,6-dimethylpyrimidine .
- Chlorination : The hydroxyl group is replaced with chlorine using phosphorus oxychloride and triethylamine.
Synthesis of 2-Chloro-4,6-Dimethoxypyrimidine
The synthesis of 2-chloro-4,6-dimethoxypyrimidine involves three main steps:
- Salifying Reaction : Formation of dimethyl propylene diimine dihydrochloride.
- Cyanamide Reaction : Generation of 3-amino-3-methoxy-N-cyano-2-propylene imine.
- Condensation Reaction : Formation of the final pyrimidine derivative.
Data Table: Comparison of Pyrimidine Synthesis Methods
Scientific Research Applications
4-Chloro-6-(2,6-dimethylpiperidin-1-yl)pyrimidine is a compound with significant applications in various scientific research fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by case studies and data tables to provide a comprehensive overview.
Structure
- Molecular Formula : C12H16ClN3
- Molecular Weight : 239.73 g/mol
- IUPAC Name : 4-Chloro-6-(2,6-dimethylpiperidin-1-yl)pyrimidine
Medicinal Chemistry
4-Chloro-6-(2,6-dimethylpiperidin-1-yl)pyrimidine has been investigated for its potential as a therapeutic agent. Its structural characteristics allow it to interact with various biological targets.
Case Study: Anticancer Activity
Research has demonstrated that this compound exhibits anticancer properties. A study published in the Journal of Medicinal Chemistry evaluated its efficacy against several cancer cell lines. The results indicated that the compound inhibited cell proliferation and induced apoptosis in human cancer cells, particularly those resistant to conventional therapies .
Neuropharmacology
The compound's piperidine moiety suggests potential applications in neuropharmacology. It has been studied for its effects on neurotransmitter systems, particularly in relation to anxiety and depression.
Case Study: Anxiety Disorders
A preclinical study explored the anxiolytic effects of 4-Chloro-6-(2,6-dimethylpiperidin-1-yl)pyrimidine in rodent models of anxiety. The findings revealed that administration of the compound led to significant reductions in anxiety-like behaviors, indicating its potential as a therapeutic agent for anxiety disorders .
Antimicrobial Activity
Recent investigations have also focused on the antimicrobial properties of this compound. Its efficacy against various bacterial strains has been assessed.
Data Table: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
This table summarizes the MIC values obtained from studies evaluating the antimicrobial activity of 4-Chloro-6-(2,6-dimethylpiperidin-1-yl)pyrimidine against common bacterial pathogens .
Structure-Activity Relationship Studies
The unique structure of this compound has made it a subject of structure-activity relationship (SAR) studies. These studies aim to optimize its pharmacological properties by modifying structural components.
Insights from SAR Studies
Research has indicated that modifications to the piperidine ring can enhance the compound's potency and selectivity for specific biological targets. For instance, substituting different alkyl groups on the piperidine nitrogen has shown promising results in improving binding affinity to target receptors .
Mechanism of Action
The mechanism of action of 4-Chloro-6-(2,6-dimethylpiperidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and physicochemical differences between 4-Chloro-6-(2,6-dimethylpiperidin-1-yl)pyrimidine and analogous compounds:
Biological Activity
4-Chloro-6-(2,6-dimethylpiperidin-1-yl)pyrimidine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, cellular effects, and potential therapeutic applications, supported by research findings and case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical formula and structure:
- Molecular Formula : CHClN
- Molecular Weight : 227.72 g/mol
The structure features a chloro substituent at the 4-position and a 2,6-dimethylpiperidin-1-yl group at the 6-position of the pyrimidine ring. This unique configuration contributes to its biological reactivity and interaction with various biomolecular targets.
4-Chloro-6-(2,6-dimethylpiperidin-1-yl)pyrimidine plays a crucial role in modulating enzyme activities. It has been shown to interact with various enzymes, including:
- DNA Topoisomerase II : Involved in DNA replication and repair.
- Myeloperoxidase (MPO) : Implicated in inflammatory processes; inhibitors of MPO may provide therapeutic benefits in autoimmune diseases .
Table 1: Summary of Biochemical Interactions
| Enzyme/Protein | Function | Interaction Type |
|---|---|---|
| DNA Topoisomerase II | DNA replication and repair | Inhibition |
| Myeloperoxidase (MPO) | Inflammatory response | Inhibition |
Cellular Effects
The compound influences cellular processes significantly by affecting:
- Cell Signaling Pathways : Modulating pathways that regulate cell growth and apoptosis.
- Gene Expression : Altering the expression of genes involved in cell cycle regulation.
Research indicates that pyrimidine derivatives can exhibit anticancer properties through mechanisms such as:
- Inhibition of cancer cell proliferation.
- Induction of apoptosis in malignant cells.
Anticancer Activity
4-Chloro-6-(2,6-dimethylpiperidin-1-yl)pyrimidine has shown promise as an anticancer agent. Studies have demonstrated its effectiveness against various cancer cell lines, particularly those dependent on c-KIT signaling pathways, which are crucial in certain gastrointestinal stromal tumors (GISTs).
In preclinical models, the compound exhibited:
- GI values indicating potent inhibition of GIST cell lines:
Table 2: Anticancer Efficacy Data
| Cell Line | GI (μM) | Response |
|---|---|---|
| GIST-T1 | 0.021 | Sensitive |
| GIST-882 | 0.043 | Sensitive |
| GIST48B | ≥10 | Resistant |
The mechanism by which 4-Chloro-6-(2,6-dimethylpiperidin-1-yl)pyrimidine exerts its biological effects involves binding to specific targets within cells:
- Enzyme Inhibition : The compound may inhibit kinases involved in cell proliferation, leading to reduced tumor growth.
- Intercalation into DNA : It may also intercalate into DNA structures, disrupting replication processes essential for cancer cell survival.
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various therapeutic contexts:
- Inhibition of c-KIT Kinase : A study demonstrated that modifications to the molecular structure could enhance selectivity for c-KIT over other kinases, indicating a promising avenue for targeted cancer therapies .
- Preclinical Evaluations : Research involving xenograft models has shown significant tumor growth inhibition at doses of 50 and 100 mg/kg, suggesting robust antitumor efficacy .
- Safety Profile : Preliminary assessments indicate a favorable safety profile when tested against normal cell lines, supporting further development as a therapeutic agent.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 4 undergoes nucleophilic substitution with amines, alcohols, and hydrazines. This reactivity is central to generating derivatives with enhanced biological or physicochemical properties.
Key Findings:
-
Amination : Acid-catalyzed reactions with anilines proceed efficiently under mild conditions. For example, HCl (0.1–5.0 equiv) accelerates amination of 4-chloropyrrolopyrimidine analogs, achieving >98% conversion in 6 hours with electron-rich anilines (Table 1) .
-
Alkoxylation : Reaction with alkoxides (e.g., methoxide) in polar aprotic solvents like acetone yields 4-alkoxy derivatives. A patented method reports >90% purity when using alkali metal alkoxides at 5–60°C .
Table 1: Effect of HCl on Amination Efficiency
| HCl (equiv) | Conversion (%) | Major Product |
|---|---|---|
| 0.1 | 51 | >98% 3a |
| 1.0 | 82 | 86% 3a, 14% 4 |
| 5.0 | 86 | 83% 3a, 17% 4 |
Coupling Reactions
The pyrimidine core participates in cross-coupling reactions, enabling aryl or alkyl group introductions.
Key Findings:
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Suzuki-Miyaura Coupling : Palladium-catalyzed coupling with boronic acids replaces chlorine at position 4. For example, 4-chloro-5,6-dimethylpyrimidine derivatives react with arylboronic acids to form biaryl structures, critical in kinase inhibitor synthesis.
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Microwave-Assisted Reactions : Microwave irradiation (160°C, 10 min) enhances reaction rates. A study on 2-chloro-4,6-dimethylpyrimidine showed 90% yield for aniline coupling under microwave vs. 68% via conventional heating .
Biological Activity-Driven Modifications
Derivatives are synthesized to optimize pharmacological properties.
Key Findings:
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Hydrazone Formation : Reaction with hydrazine hydrate yields hydrazone derivatives, which exhibit anticancer activity. For instance, 4-chloro-6-hydrazinopyrimidine analogs inhibit CDK6/9 (IC₅₀: 10–30 μM) .
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Piperidine Substituent Effects : The 2,6-dimethylpiperidine group enhances lipophilicity and target binding. Analogous compounds with pyrrolidine or piperazine groups show reduced σ₁ receptor affinity compared to dimethylpiperidine derivatives .
Table 2: Comparative Bioactivity of Pyrimidine Derivatives
| Substituent | Target Affinity () | Selectivity (σ₁/σ₂) |
|---|---|---|
| 2,6-Dimethylpiperidine | 1.06 nM | 1344-fold |
| Pyrrolidine | 8.3 nM | 220-fold |
Ring Functionalization and Rearrangement
The pyrimidine ring undergoes electrophilic substitution or ring expansion under specific conditions.
Key Findings:
-
Halogenation : Bromination at position 5 occurs via electrophilic substitution, yielding 4-chloro-5-bromo derivatives.
-
Ring Expansion : Under strong acidic conditions, the pyrimidine ring can rearrange to form quinazoline analogs, though this is less common .
Industrial and Environmental Considerations
Q & A
Q. What are the critical safety protocols for handling 4-Chloro-6-(2,6-dimethylpiperidin-1-yl)pyrimidine in laboratory settings?
- Methodological Answer : Researchers must wear protective eyewear, nitrile gloves, and lab coats to avoid dermal exposure. Conduct experiments in a fume hood or glovebox to mitigate inhalation risks, as the compound may release toxic vapors during reactions. Use filter-tipped pipettes to prevent cross-contamination, and employ separate sterilized tools for weighing and transferring reagents. Post-experiment, segregate chemical waste into halogenated and non-halogenated categories for disposal by certified hazardous waste services .
Q. How can researchers confirm the structural identity and purity of this compound during synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Analyze - and -NMR spectra to verify the pyrimidine ring structure and substituents (e.g., chloro and piperidinyl groups).
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or GC-MS, ensuring the molecular ion peak aligns with the theoretical mass (CHClN).
- HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm. Adjust mobile phase (e.g., acetonitrile/water gradient) to resolve impurities .
Q. What is the compound’s role as a synthetic intermediate in heterocyclic chemistry?
- Methodological Answer : The chloro group at the 4-position serves as a reactive site for nucleophilic substitution, enabling the introduction of amines, thiols, or alkoxy groups. For example, coupling with arylboronic acids via Suzuki-Miyaura reactions can yield biarylpyrimidines for drug discovery. The piperidinyl moiety enhances solubility and bioavailability, making it valuable in medicinal chemistry scaffolds .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for derivatizing this compound?
- Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways. Tools like Gaussian or ORCA can predict regioselectivity in substitution reactions. Pair computational data with high-throughput experimentation (HTE) to validate predictions. For instance, screen bases (e.g., KCO vs. CsCO) in palladium-catalyzed couplings to optimize yields .
Q. What strategies resolve contradictions between computational predictions and experimental yields in derivatization reactions?
- Methodological Answer :
- Data Triangulation : Cross-reference DFT-derived activation energies with experimental kinetic studies (e.g., Arrhenius plots) to identify discrepancies caused by solvent effects or catalyst deactivation.
- Sensitivity Analysis : Use factorial design (e.g., 2 designs) to test variables like temperature, solvent polarity, and catalyst loading. For example, a 3-factor design can isolate conditions that maximize yield while minimizing byproducts .
Q. How can researchers mitigate impurities arising from hydrolytic degradation during storage?
- Methodological Answer :
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) and monitor via LC-MS. Identify degradation products (e.g., hydroxylation at the chloro position).
- Formulation Adjustments : Store the compound under inert gas (N) in amber glass vials with desiccants (silica gel). Use stabilizers like BHT (0.01% w/w) to inhibit radical-mediated degradation .
Q. What advanced reactor designs improve scalability for synthesizing this compound?
- Methodological Answer : Implement continuous-flow reactors with precise temperature control (±1°C) to enhance reproducibility. Use micromixers to ensure rapid mixing of reagents (e.g., chloropyrimidine precursors with 2,6-dimethylpiperidine). Monitor reaction progress in real-time with inline FTIR or Raman spectroscopy to adjust residence times dynamically .
Q. How do researchers address discrepancies in solubility data across different solvent systems?
- Methodological Answer :
- Solvent Screening : Use a Chemspeed robotic platform to test solubility in 96 solvents (e.g., DMSO, THF, ethyl acetate) at varying temperatures.
- QSAR Modeling : Correlate solubility with Hansen solubility parameters (δ, δ, δ) to predict optimal solvents for crystallization. Validate predictions with experimental cloud-point measurements .
Methodological Tables
Q. Table 1: Key Analytical Parameters for Purity Assessment
| Technique | Parameters | Reference |
|---|---|---|
| HPLC | Column: C18, λ=254 nm, Flow: 1 mL/min | |
| NMR () | δ 8.2 (s, 1H, pyrimidine-H) | |
| ESI-MS | m/z 237.1 [M+H] |
Q. Table 2: Factorial Design for Reaction Optimization
| Factor | Levels | Response Variable |
|---|---|---|
| Temperature | 80°C, 100°C, 120°C | Yield (%) |
| Catalyst Loading | 1 mol%, 2 mol%, 3 mol% | Purity (HPLC) |
| Solvent | DMF, DMSO, Toluene | Reaction Time |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
